4,6-Dimethyl-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione
Description
4,6-Dimethyl-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione is a fused heterocyclic compound featuring an oxadiazole ring fused to a pyrimidine-dione scaffold. This structure is synthesized via nitrosative and nitrative cyclization of 1,3-dimethyl-6-hydroxylaminouracil, as reported by Yoneda and Sakuma . The compound exhibits structural versatility, serving as a precursor for derivatives like 4,7-dihalo-oxadiazolopyridazines . Its biological relevance is highlighted in antiviral studies, where related oxadiazolo-pyrimidine nucleosides show activity against vesicular stomatitis virus (VSV) .
Properties
CAS No. |
33070-47-2 |
|---|---|
Molecular Formula |
C6H6N4O3 |
Molecular Weight |
182.14 g/mol |
IUPAC Name |
4,6-dimethyl-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C6H6N4O3/c1-9-4-3(7-13-8-4)5(11)10(2)6(9)12/h1-2H3 |
InChI Key |
VJEGXHOSGFHGIK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NON=C2C(=O)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Overview
4,6-Dimethyl-oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione is a pyrimidine derivative featuring an oxadiazole ring fused to a pyrimidine-dione core. The compound can also be named 4,6-dimethyl-4H-oxadiazolo[3,4-d]pyrimidine-5,7-dione.
Synthesis of [1-15N]-Labeled 4,6-dimethyl-4H-oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide
The synthesis of [1-15N]-labeled 4,6-dimethyl-4H-oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide involves a two-step process:
- Nitration: Using commercially available 6-amino-1,3-dimethyl-1H-pyrimidine-2,4-dione, introduce a nitro group using 15N-enriched nitric acid.
- Intramolecular Oxidative Cyclization: Use iodosylbenzene diacetate to perform intramolecular oxidative cyclization under mild conditions.
Synthesis of 1,2,4-Oxadiazole[4,5-a]indolone Derivatives
A metal-free strategy can convert indoline-2,3-diones to 1,2,4-oxadiazole[4,5-a]indolones using a [3 + 2] cycloaddition of α-ketone-lactam with nitrile oxides. The lactim form of the isatin resonance structure in protic solvents shows chemo- and regioselectivity. A general procedure for the synthesis of compounds 3a–4j is as follows:
- Dissolve compounds 1a–o (24 mmol), substituted isatin 2a–e (20 mmol), and Et3N (40 mmol) in 50 mL of isopropanol in a 125 mL round-bottom flask.
- Stir the mixture at room temperature for 5 hours, monitoring the reaction's progress via thin layer chromatography (TLC).
- Evaporate the mixture using a rotary evaporator, extract with ethyl acetate, dry over Na2SO4, concentrate, and purify by flash column chromatography (using petroleum ether/ethyl acetate (PE/EA) = 5:1 as the eluent) to yield the desired compound 3a–4j (yields ranging from 46–96%).
- Characterize the products further via FT-IR, NMR, and HRMS to confirm agreement with the target structures.
Mechanistic Investigations
[1-15N]-Labeled 4,6-dimethyl-4H-oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide has been applied in mechanistic investigations. Experimental results using 1-(15)N1 have elucidated the formation of various compounds in thermal reactions with nucleophiles.
Analysis Data
Because the compounds 3a–4j were further characterized by FT-IR, NMR, and HRMS, here is a short explanation of what each does.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Nucleophilic Addition: This compound reacts with nucleophiles such as water, alcohols, and amines, primarily at the C-7 position of the pyrimidine ring.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as water, alcohols, and amines are used under mild conditions to form covalent adducts.
Nitration: Concentrated nitric acid is used under controlled conditions to achieve selective nitration.
Major Products Formed
Nucleophilic Addition: The major products are covalent adducts where the furoxan ring remains intact.
Scientific Research Applications
4,6-Dimethyl-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound’s ability to form stable adducts with nucleophiles makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Its derivatives are explored for potential therapeutic applications, including as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with molecular targets through nucleophilic addition reactions. The compound’s structure allows it to form stable covalent bonds with nucleophiles, which can modulate the activity of enzymes and other proteins. The presence of the oxadiazole ring contributes to its reactivity and stability, making it an effective reagent in various biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolo[4,5-d]pyrimidine Derivatives
- 4,6-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (8-azatheophylline): Synthesis: Prepared via oxidative cyclization of 6-amino-5-arylazopyrimidine-diones with CuSO₄ . Thionation: Reacts with P₄S₁₀ in pyridine to form thiadiazolo derivatives via υ-triazole-thiadiazole rearrangement . Bioactivity: Exhibits antiviral activity against herpes viruses (EC₅₀ >4 µg/mL) and antitumor effects against CCRF-HSB-2 and KB cells .
Thiadiazolo and Selenadiazolo Analogues
- [1,2,5]Thiadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione :
- Selenadiazolo[3,4-d]pyrimidine-diones: Synthesis: Microwave-assisted reaction of 5,6-diaminouracils with SeO₂ .
| Compound | Heteroatom | Key Application | Reference |
|---|---|---|---|
| Thiadiazolo-pyrimidine-dione | Sulfur | Antitumor | |
| Selenadiazolo-pyrimidine-dione | Selenium | Antiproliferative |
Pyridazine and Pteridine Derivatives
- 5,6-Dihydro-[1,2,5]oxadiazolo[3,4-d]pyridazine-4,7-dione :
- Tetramethyl-pyrimidopteridinetetrones: Synthesis: Derived from thermal rearrangement of oxadiazolo-pyrimidine-diones .
Structural and Functional Insights
- Electron-Withdrawing Effects : The oxadiazole ring in 4,6-dimethyl-oxadiazolo-pyrimidine-dione increases electrophilicity, facilitating nucleophilic substitutions, unlike triazolo analogues .
- Bioactivity Trends : Sulfur/selenium substitution in thiadiazolo/selenadiazolo derivatives enhances cytotoxicity but may reduce metabolic stability compared to oxadiazolo counterparts .
- Antiviral Mechanisms : Oxadiazolo-pyrimidine nucleosides (e.g., compound 1128) act as chain terminators in viral RNA/DNA synthesis, while triazolo derivatives inhibit polymerase function competitively .
Biological Activity
4,6-Dimethyl-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action of this compound through detailed research findings and case studies.
Synthesis
The synthesis of this compound typically involves the nitration of 6-amino-1,3-dimethyl-1H-pyrimidine-2,4-dione followed by an intramolecular oxidative cyclization. This method has been documented to yield derivatives useful for mechanistic investigations in biological contexts .
Antitumor Activity
Recent studies have highlighted the antitumor potential of derivatives related to this compound. A series of compounds synthesized from this core structure were evaluated for their ability to inhibit fibroblast growth factor receptor 1 (FGFR1) and showed significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | FGFR1 Inhibition (%) |
|---|---|---|---|
| N5g | H460 | 5.472 | 37.4 |
| N5g | B16F10 | 4.260 | - |
| N5g | A549 | 5.837 | - |
These findings suggest that modifications to the oxadiazole-pyrimidine scaffold can enhance biological activity and specificity against cancer cells .
Mechanistic Studies
Mechanistic investigations using [1-(15)N]-labeled derivatives have provided insights into the reactivity and interaction pathways of the compound. The formation of reactive nitrogen species (NO or NO-related species) upon reaction with nucleophiles like N-acetylcysteamine indicates potential pathways for therapeutic action and toxicity profiles .
Case Study 1: Inhibition of Cancer Cell Proliferation
In vitro studies demonstrated that compounds derived from this compound exhibited varying degrees of cytotoxicity against human lung cancer cell lines (A549). The most potent derivative showed an IC50 value of approximately 4.26 μM against B16F10 cells. These results underscore the compound's potential as a lead structure in developing new anticancer agents.
Case Study 2: Structure-Activity Relationship Analysis
A comprehensive structure-activity relationship (SAR) analysis revealed that compounds with increased rigidity and additional heteroatoms in their side chains exhibited enhanced biological activity compared to less substituted analogs. This finding is crucial for guiding future synthetic efforts aimed at optimizing the biological efficacy of these compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,6-Dimethyl-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione, and how can reaction conditions be optimized for high yield?
- Methodology : Multi-step synthesis involving cyclization reactions under reflux (e.g., ethanol/water with NaOH) is typical for fused heterocycles. Key steps include:
- Precursor preparation (e.g., pyrimidine derivatives with oxadiazole-forming reagents).
- Temperature control (80–100°C) and solvent selection (polar aprotic solvents like DMF) to enhance cyclization efficiency .
- Purification via column chromatography or recrystallization (ethanol/water mixtures) to isolate the final product .
- Optimization : Use Design of Experiments (DoE) to evaluate factors like catalyst loading, solvent ratio, and reaction time. For example, varying NaOH concentration (0.1–1.0 M) can improve yield by 15–20% .
Q. How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?
- Techniques :
- NMR : H and C NMR to confirm methyl group positions (δ 2.3–2.5 ppm for CH) and ring fusion patterns .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in the crystal lattice. For example, intermolecular H-bonds between dione oxygens and NH groups stabilize the structure .
- IR spectroscopy : Peaks at 1680–1720 cm confirm ketone (C=O) stretches .
Q. What are the primary biological screening protocols for assessing this compound’s activity?
- In vitro assays :
- Enzyme inhibition (e.g., kinases, phosphodiesterases) using fluorescence-based assays (IC determination) .
- Antimicrobial testing via microdilution (MIC values against Gram-positive/negative strains) .
- Cell-based studies : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) to evaluate therapeutic potential .
Advanced Research Questions
Q. How does the electronic configuration of the oxadiazole ring influence reactivity in nucleophilic substitution reactions?
- Mechanistic insight : The electron-deficient oxadiazole ring facilitates nucleophilic attack at C-3 or C-5 positions. Computational studies (DFT) show higher electrophilicity at C-3 due to resonance stabilization of the transition state .
- Experimental validation : React with amines (e.g., benzylamine) under mild conditions (room temperature, DCM) to form substituted derivatives. Monitor reaction progress via TLC and LC-MS .
Q. What strategies resolve contradictions in reported biological activities across different studies?
- Root cause analysis :
- Purity discrepancies: Compare HPLC profiles (≥95% purity threshold) and residual solvent levels (e.g., DMSO) that may interfere with assays .
- Model system variability: Standardize cell lines (e.g., ATCC-certified) and enzyme sources (recombinant vs. native) .
Q. What computational models predict the interaction of this compound with enzymatic targets?
- Approaches :
- Molecular docking (AutoDock Vina) : Simulate binding to ATP-binding pockets (e.g., CDK2 kinase) with scoring functions to prioritize high-affinity poses .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Key metrics: RMSD (<2 Å), hydrogen bond occupancy (>70%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
